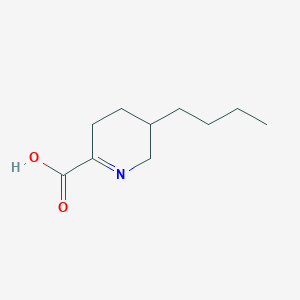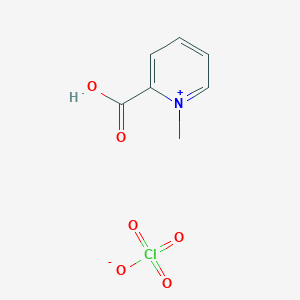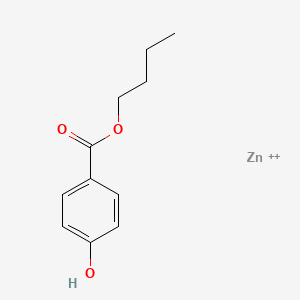
2-Chloro-1-(methanesulfonyl)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(methanesulfonyl)heptane is an organic compound with the molecular formula C8H17ClO2S It is a derivative of heptane, where a chlorine atom and a methanesulfonyl group are attached to the first and second carbon atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-1-(methanesulfonyl)heptane can be synthesized through several methods. One common approach involves the reaction of heptane with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as an electrophile and the heptane as a nucleophile .
Industrial Production Methods
This process can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(methanesulfonyl)heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(methanesulfonyl)heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(methanesulfonyl)heptane involves its reactivity as an electrophile. The chlorine atom and the methanesulfonyl group make the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-methylheptane: Similar structure but lacks the methanesulfonyl group.
2-Chloroheptane: Similar structure but lacks the methanesulfonyl group.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the heptane backbone
Uniqueness
2-Chloro-1-(methanesulfonyl)heptane is unique due to the presence of both the chlorine atom and the methanesulfonyl group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
5799-69-9 |
|---|---|
Molekularformel |
C8H17ClO2S |
Molekulargewicht |
212.74 g/mol |
IUPAC-Name |
2-chloro-1-methylsulfonylheptane |
InChI |
InChI=1S/C8H17ClO2S/c1-3-4-5-6-8(9)7-12(2,10)11/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
XSJWBYPOHMYTFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CS(=O)(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)
![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)
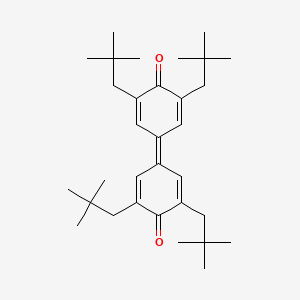
![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)
![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)

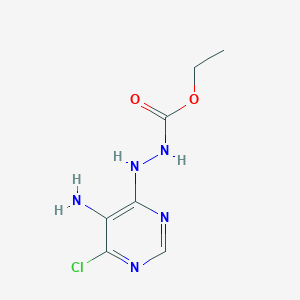
![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)

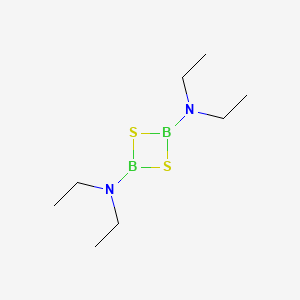
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
